2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its physical appearance .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It could involve looking at reaction mechanisms, kinetics, and the influence of various factors on the reaction rate .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, stability, etc .Scientific Research Applications
Ga-Ga Coupling and Hydrogallation in Gallium Hydride Complexes
- The complex involving a derivative of 3,5-dimethylpyridine undergoes dehydrogenative Ga-Ga coupling, resulting in high yields of specific gallium compounds (Nogai & Schmidbaur, 2004).
Study of Nonclassical Noncovalent Interactions
- Research on the crystal structure of certain dimethylpyridine derivatives, including 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate, highlights the role of nonclassical noncovalent interactions in structural control (AlDamen & Haddad, 2011).
Synthesis of Fluorinated Pyridines as NMR pH Indicators
- Synthesis and evaluation of 3,5-dihydroxymethyl-4-(2-fluorophenyl)-2,6-dimethylpyridine and related compounds as indicators for 19F NMR pH analysis (Amrollahi, 2014).
Synthesis and Biological Activity in Pharmaceutical Research
- Synthesis of bisazachalcone derivatives and bishydrazones from 3,5-diacetyl-2,6-dimethylpyridine, with a focus on their analgesic activity (Oleshchuk et al., 2019).
Development of Hydrazinopyrimidine Based Chemosensors
- A study on hydrazinopyrimidine based Al3+ chemosensors, highlighting their potential in biological applications and molecular logic gate development (Das et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(hydrazinylmethyl)-3,5-dimethyl-1H-pyridin-4-one;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2BrH/c1-5-3-10-7(4-11-9)6(2)8(5)12;;/h3,11H,4,9H2,1-2H3,(H,10,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFDKYICOAJVCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CNN.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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